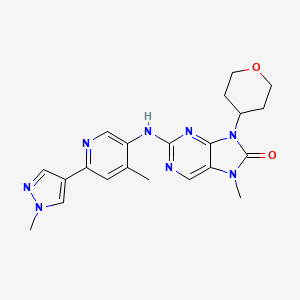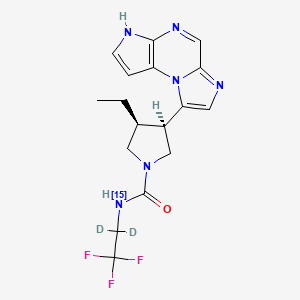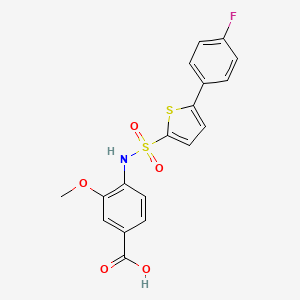
Hsd17B13-IN-44
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-44 is a compound that targets the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and plays a role in the metabolism of steroids and other lipid mediators. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-44 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions
Hsd17B13-IN-44 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
Hsd17B13-IN-44 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism.
Biology: Investigated for its effects on lipid droplet formation and degradation in liver cells.
Medicine: Explored as a potential therapeutic agent for treating NAFLD and NASH by inhibiting HSD17B13 activity.
Mecanismo De Acción
Hsd17B13-IN-44 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This enzyme is involved in the metabolism of steroids and lipid mediators, and its inhibition can reduce the formation of lipid droplets in liver cells. The molecular targets of this compound include the active site of HSD17B13, where it binds and prevents the enzyme from catalyzing its reactions. This inhibition can lead to reduced lipid accumulation and inflammation in the liver, making it a promising therapeutic target for NAFLD and NASH .
Comparación Con Compuestos Similares
Hsd17B13-IN-44 can be compared with other inhibitors of HSD17B13, such as BI-3231. While both compounds target the same enzyme, this compound may have unique structural features that confer different binding affinities and selectivities. Similar compounds include:
BI-3231: Another potent and selective inhibitor of HSD17B13, used as a chemical probe in scientific research.
Other HSD17B13 inhibitors: Various small molecules that have been identified through high-throughput screening and structure-based design .
Propiedades
Fórmula molecular |
C18H14FNO5S2 |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
4-[[5-(4-fluorophenyl)thiophen-2-yl]sulfonylamino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C18H14FNO5S2/c1-25-15-10-12(18(21)22)4-7-14(15)20-27(23,24)17-9-8-16(26-17)11-2-5-13(19)6-3-11/h2-10,20H,1H3,(H,21,22) |
Clave InChI |
QYYQMEYAOBHJOU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



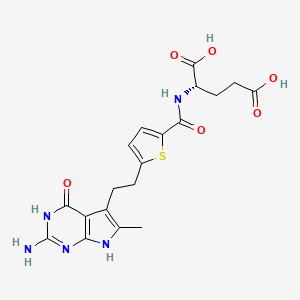
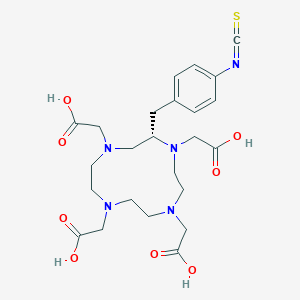
![(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol](/img/structure/B12366784.png)
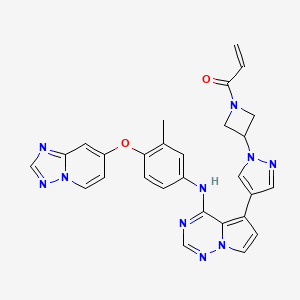
![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one](/img/structure/B12366792.png)
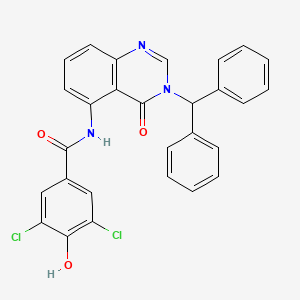
![7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12366814.png)
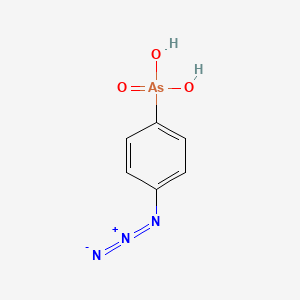


![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
